![molecular formula C9H13ClFNO B1463494 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride CAS No. 2794-41-4](/img/structure/B1463494.png)
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Overview
Description
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, also known as 4-FMA, is a synthetic drug with psychostimulant effects. It is a derivative of amphetamine, and has been recently gaining popularity as a recreational drug. In recent years, 4-FMA has become increasingly popular in the research chemical market due to its unique properties. It has been studied for its potential use in the treatment of various mental health conditions, and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Chemical Synthesis and Catalysis
The study of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride and related compounds plays a significant role in the development of synthetic methodologies. For instance, the activation of 1-phenyl-2-propyn-1-ol and its fluorinated derivatives by [Cp*RuCl(dippe)] leads to a series of allenylidene and alkenylcarbyne complexes. These complexes are capable of inducing aromatic electrophilic substitution, demonstrating their utility in synthetic organic chemistry (Bustelo et al., 2007).
Chemical Precursors and Decomposition Studies
The compound has been identified as a chemical precursor in the synthesis of novel substances, such as 2-fluorodeschloroketamine. Detailed analyses, including GC-MS and GC-Q/TOF-MS, have elucidated the fragmentation pathways and decomposition mechanisms of these precursors, highlighting their significance in both synthetic routes and understanding their stability under various conditions (Luo et al., 2022).
Pharmaceutical Synthesis
The compound and its derivatives have been pivotal in the pharmaceutical industry, particularly in the synthesis of fluoxetine hydrochloride and other therapeutic agents. A notable example is the four-step synthesis of fluoxetine hydrochloride from acetophenone, demonstrating the compound's role in the development of antidepressants (Zhou Xue-qin, 2008).
Antipathogenic Research
Derivatives of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride have shown promise in antimicrobial studies. For instance, the synthesis and testing of thiourea derivatives for their interaction with bacterial cells highlight the potential of these compounds in developing novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).
Material Science Applications
Research into the synthesis and properties of fluoroalkylated compounds, including derivatives of 1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride, has expanded into material science. These studies aim to develop materials with enhanced properties, such as improved solubility and stability, for various industrial applications (Sawada et al., 2000).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-(methylamino)ethanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNO.ClH/c1-11-6-9(12)7-2-4-8(10)5-3-7;/h2-5,9,11-12H,6H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVOCBIBUULBZSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC=C(C=C1)F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.